Fast red B salt

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

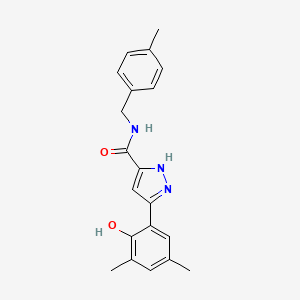

Fast red B is an organosulfonate salt composed from 2-methoxy-4-nitrobenzene-1-diazonium and 5-sulfonaphthalene-1-sulfonate in a 1:1 ratio. Used for demostrating enterochromaffin in carcinoid tumours. It has a role as a histological dye. It contains a 2-methoxy-4-nitrobenzenediazonium.

Applications De Recherche Scientifique

Enzymatic Analysis

Fast Red Salt KL, a variant of Fast Red B Salt, has been used in the determination of enzymically generated oxalacetic acid, offering advantages in price and properties over other diazonium salts like Fast Red PDC and Fast Violet B. This dye was particularly effective in the automated assay of serum glutamic-oxalacetic transaminase (SGOT) (Lombarts & Peters, 1971).

Reverse Electrodialysis (RED)

Fast Red B Salt's utility extends into renewable energy research. In RED, it's explored for energy generation from the concentration difference between concentrated and diluted salt solutions. This involves using salt flows through membranes in a stack placed between electrodes to generate electricity, a process studied with various salt types, including Fast Red B Salt (Turek & Bandura, 2007).

Dye Degradation

Research also includes the degradation of dyes like acid red B by genetically engineered bacteria. Fast Red B Salt and related compounds have been investigated in terms of their breakdown in environmentally-friendly ways, focusing on the efficiency of salt-tolerant bacteria compared to standard strains (Yang Qian-qian, 2010).

Biosorption

Fast Red B Salt is used in studies on biosorption, such as the removal of congo red from aqueous solutions using rice husk. This research is pivotal in understanding how agricultural waste can be utilized for environmental cleanup, especially in dye-contaminated waters (Han et al., 2008).

Histology and Haematology

In histology and haematology, Fast Red B Salt (as Nuclear Fast Red) is used for staining nuclei or plasma of specimens. It’s noted for its specificity in dye uptake, crucial for accurate analysis in medical and biological research (Shadi et al., 1999).

Phenol Removal

Fast Red B Salt's application extends to the removal of pollutants like phenol from aqueous phases, using neutralized red mud. This study offers insights into eco-friendly methods for treating industrial wastewater (Tor et al., 2006).

Power Generation Optimization

The salt is studied in the context of RED for optimizing power generation, focusing on feed solution characteristics and process parameters. This research is significant for sustainable energy production, particularly using saline waters and concentrated brines (Susanto et al., 2022).

Fluorescent Material Synthesis

In the field of chemistry, Fast Red B Salt is explored for creating fluorescent materials, particularly benzobis(imidazolium) salts. These studies are critical for developing new fluorescent probes and materials with potential applications in bioimaging and diagnostics (Boydston et al., 2008).

Salinity Gradient Energy Conversion

Finally, Fast Red B Salt is instrumental in the study of salinity gradient energy conversion using RED. It's part of research aimed at harnessing renewable energy sources, important for the transition to sustainable energy systems (Tufa et al., 2018).

Propriétés

Nom du produit |

Fast red B salt |

|---|---|

Formule moléculaire |

C17H13N3O9S2 |

Poids moléculaire |

467.4 g/mol |

Nom IUPAC |

2-methoxy-4-nitrobenzenediazonium;5-sulfonaphthalene-1-sulfonate |

InChI |

InChI=1S/C10H8O6S2.C7H6N3O3/c11-17(12,13)9-5-1-3-7-8(9)4-2-6-10(7)18(14,15)16;1-13-7-4-5(10(11)12)2-3-6(7)9-8/h1-6H,(H,11,12,13)(H,14,15,16);2-4H,1H3/q;+1/p-1 |

Clé InChI |

AXKAZKNOUOFMLN-UHFFFAOYSA-M |

SMILES canonique |

COC1=C(C=CC(=C1)[N+](=O)[O-])[N+]#N.C1=CC2=C(C=CC=C2S(=O)(=O)[O-])C(=C1)S(=O)(=O)O |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-cyano-5-methyl-2-oxo-3-(trifluoromethyl)-1H-pyrrol-3-yl]cyclopropanecarboxamide](/img/structure/B1227288.png)

![2-butyl-3-thioxo-2,3,5,6,11,11a-hexahydro-1H-imidazo[1',5':1,6]pyrido[3,4-b]indol-1-one](/img/structure/B1227289.png)

![N-[4-(6-imidazo[2,1-b]thiazolyl)phenyl]-4-methoxy-3-(4-morpholinylsulfonyl)benzamide](/img/structure/B1227290.png)

![2-[[5-[(2-fluorophenoxy)methyl]-4-prop-2-enyl-1,2,4-triazol-3-yl]thio]-N-[(2-furanylmethylamino)-oxomethyl]acetamide](/img/structure/B1227291.png)

![5H-benzo[4,5]cyclohepta[1,2-b]pyridin-5-one](/img/structure/B1227295.png)

![3-(Benzenesulfonyl)-2-imino-1-propyl-5-dipyrido[1,2-d:3',4'-f]pyrimidinone](/img/structure/B1227300.png)

![2-[3-(2-furanylmethyl)-2,4-dioxo-6,7,8,9-tetrahydro-5H-cyclohepta[2,3]thieno[2,4-b]pyrimidin-1-yl]acetamide](/img/structure/B1227304.png)

![7-Chloro-2-methyl-4-(4-methylphenyl)sulfonylthiazolo[5,4-b]indole](/img/structure/B1227308.png)

![2-[[(4-Bromo-1-ethyl-3-pyrazolyl)-oxomethyl]amino]-4,5-dimethyl-3-thiophenecarboxylic acid ethyl ester](/img/structure/B1227309.png)